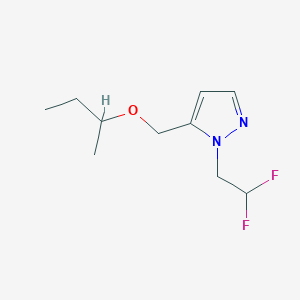

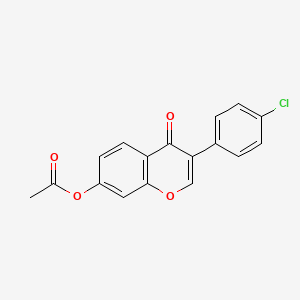

![molecular formula C9H9F3N2O B2837992 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1989659-42-8](/img/structure/B2837992.png)

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic compound. It’s part of the larger family of imidazo[1,2-a]pyridines, which are important structural motifs found in numerous bioactive molecules . The trifluoromethyl group and the pyridine moiety in the compound contribute to its unique physicochemical properties .

Applications De Recherche Scientifique

Synthesis Methods and Catalytic Applications

Synthesis of 2-Triazolyl-Imidazo[1,2-a]pyridine : Utilizing a one-pot three-component reaction, 2-triazolyl imidazo[1,2-a]pyridine derivatives were synthesized using a nano copper oxide assisted click-catalyst. This approach is noted for its recyclability, high yields, and wide substrate scope, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Bagdi, Basha, & Khan, 2015).

Cadmium Chloride Complex Synthesis : The reaction between 2-amino-ethylaminoethanol and pyridine-2-carbaldehyde resulted in the creation of a novel imidazo[1,5-a]pyridine derivative, which was used to prepare a cadmium chloride complex. This study contributes to the understanding of metal-complex chemistry involving imidazo[1,5-a]pyridine derivatives (Hakimi et al., 2012).

Aqueous Synthesis and Silver-Catalyzed Aminooxygenation : An aqueous synthesis of methylimidazo[1,2-a]pyridines was achieved without any deliberate addition of catalysts. Additionally, silver-catalyzed aminooxygenation was employed to produce imidazo[1,2-a]pyridine-3-carbaldehydes, showcasing innovative methods in organic synthesis (Mohan, Rao, & Adimurthy, 2013).

Structural and Physical Properties

Molecular Structure Characterization : The molecular structure of certain imidazo[1,2-a]pyridine derivatives, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, was characterized, revealing planar structures and specific hydrogen-bond interactions. These insights are essential for understanding the physical properties and potential applications of these compounds (Fun et al., 2011).

Chiral Compound Synthesis for Asymmetric Catalysis : Planar chiral imidazo[1,5-a]pyridinium salts were synthesized for use in asymmetric catalysis, specifically in rhodium-catalyzed arylation. This research contributes to the development of chiral catalysts in organic synthesis (Wang et al., 2013).

Eco-friendly Synthesis Approaches

Synthesis in Aqueous Medium by Air Oxidation : An environmentally friendly synthesis method for 2-substituted-1H-imidazo[4,5-b]pyridine was developed using water as a medium and air as an oxidant. This approach highlights the growing trend towards greener chemistry practices (Kale, Shaikh, Jadhav, & Gill, 2009).

Copper-Mediated Amination for N-Heterocycle Synthesis : A copper-mediated amination of benzylic C(sp3)–H bonds was employed in a multiple C–N bond-forming strategy, efficiently constructing imidazo[1,5-a]pyridines. This methodology exemplifies the use of transition metals in facilitating complex organic reactions (Xie, Peng, & Zhu, 2016).

Propriétés

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUVZSBZVZFFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2C=O)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

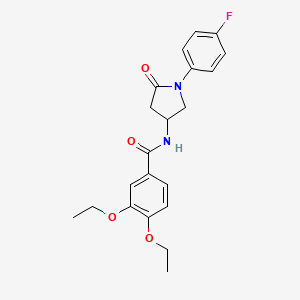

![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)

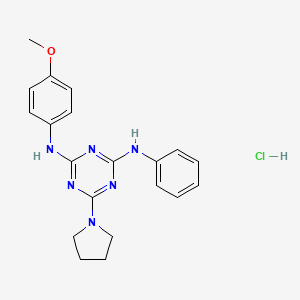

![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)

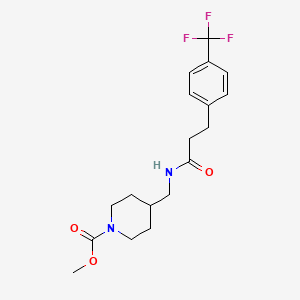

![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)

amine](/img/structure/B2837928.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)